Dehydroespeletone

Description

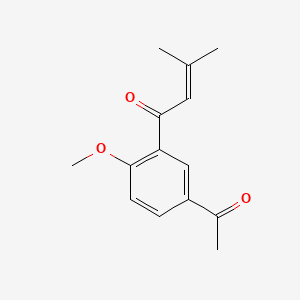

Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHUKOQYRGQWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555941 | |

| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88076-21-5 | |

| Record name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Dehydroespeletone: A Review of its Elusive Natural Source and Proposed Isolation from Espeletia nana

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone (B155503) is a recognized chemical entity with the CAS Registry Number 51995-99-4, a molecular formula of C₁₄H₁₆O₃, and a molecular weight of 232.28.[1][2][3] Despite its formal identification, a thorough review of scientific literature reveals a significant gap in the understanding of this compound. Specifically, its natural origin, detailed chemical structure, and established biological activities remain largely undocumented in publicly accessible research. This guide addresses the current state of knowledge regarding this compound, with a particular focus on the unsubstantiated link to Espeletia nana. While the initial premise of isolating this compound from Espeletia nana cannot be validated with existing data, this document will provide a comprehensive overview of the known chemical constituents of the Espeletia genus and propose a generalized workflow for the isolation of a hypothetical compound like this compound from a plant matrix. This is intended to serve as a foundational guide for researchers interested in exploring the phytochemistry of Espeletia species.

The Espeletia Genus: A Rich Source of Phytochemicals

The genus Espeletia, commonly known as "frailejones," comprises a diverse group of plants within the Asteraceae family, primarily found in the high-altitude páramo ecosystems of the Andes.[4][5] Phytochemical investigations of various Espeletia species have led to the identification of a range of secondary metabolites, predominantly essential oils and diterpenoids.

Chemical Composition of Espeletia Species

Studies on the chemical composition of the essential oils from several Espeletia species, including E. argentea, E. barclayana, E. killipii, E. summapacis, and Espeletiopsis corymbosa, have consistently identified α-pinene, β-pinene, sabinene, p-cymene, limonene, and α- and β-phellandrene as major constituents. A detailed analysis of Espeletia grandiflora and Espeletia killipii also highlighted α-pinene as the predominant component in their essential oils. Furthermore, these studies revealed the presence of other classes of compounds, including trans-cinnamic acid derivatives, flavonoids, and diterpenes. It is noteworthy that across these comprehensive analyses, this compound is not mentioned as a constituent.

Table 1: Major Chemical Constituents Identified in Various Espeletia Species

| Compound Class | Specific Compounds | Espeletia Species | Reference |

| Monoterpene Hydrocarbons | α-Pinene, β-Pinene, Sabinene, p-Cymene, Limonene, α-Phellandrene, β-Phellandrene | E. argentea, E. barclayana, E. killipii, E. summapacis, E. corymbosa, E. grandiflora | |

| Diterpenes | Kaur-16-en-19-al | E. grandiflora, E. killipii | |

| Flavonoids | 3-Methoxy Quercetin, Quercetin | E. grandiflora, E. killipii | |

| Cinnamic Acid Derivatives | trans-Cinnamic Acid Derivatives | E. grandiflora, E. killipii |

Proposed Experimental Protocol for the Isolation of a Novel Compound from Espeletia nana

While the presence of this compound in Espeletia nana is unconfirmed, the following section outlines a generalized, hypothetical experimental protocol for the isolation and characterization of a small molecule from a plant source like E. nana. This protocol is based on standard phytochemical techniques.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Espeletia nana would be collected from its native habitat. Proper botanical identification is crucial.

-

Drying and Grinding: The plant material would be air-dried in a shaded, well-ventilated area to a constant weight and then ground into a fine powder to increase the surface area for extraction.

Extraction

-

Solvent Selection: A series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) would be used for sequential maceration or Soxhlet extraction to fractionate compounds based on their polarity.

-

Procedure: The powdered plant material would be successively soaked in each solvent for a defined period (e.g., 72 hours) with intermittent shaking. The resulting extracts would be filtered and concentrated under reduced pressure using a rotary evaporator.

Chromatographic Separation and Purification

-

Column Chromatography: The crude extracts would be subjected to column chromatography using a stationary phase like silica (B1680970) gel. Elution would be performed with a gradient of solvents of increasing polarity to separate the components.

-

Thin Layer Chromatography (TLC): Fractions from the column would be monitored by TLC to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions would be achieved using preparative or semi-preparative HPLC to yield the pure compound.

Structure Elucidation

-

The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

-

Logical Workflow for Natural Product Isolation

The following diagram illustrates a standard workflow for the isolation and identification of a natural product from a plant source.

Caption: A generalized workflow for natural product isolation.

Potential Biological Significance and Future Directions

Given the lack of specific data on this compound, its biological activities and associated signaling pathways remain unknown. However, other compounds isolated from the Espeletia genus have demonstrated biological activities, such as antimicrobial effects. Should this compound be isolated in the future, a logical first step would be to screen it for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

If a specific activity is identified, further studies could elucidate the underlying mechanism of action and the signaling pathways involved. For example, if anti-inflammatory activity is observed, its effect on pathways such as the NF-κB or MAPK signaling cascades could be investigated.

Caption: A logical progression for investigating the biological activity of a novel compound.

Conclusion

References

The intricate machinery of kaurane diterpene biosynthesis in Asteraceae: a technical guide for researchers and drug development professionals

The Asteraceae family, renowned for its vast chemical diversity, is a rich source of bioactive kaurane (B74193) diterpenes. These tetracyclic diterpenoids, including the commercially significant steviol (B1681142) glycosides, exhibit a wide array of pharmacological activities, making their biosynthesis a subject of intense research for drug discovery and metabolic engineering. This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane diterpenes in Asteraceae, with a particular focus on the model plant Stevia rebaudiana. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore and exploit this intricate metabolic network.

The core biosynthetic pathway: from geranylgeranyl pyrophosphate to the kaurane skeleton

The biosynthesis of kaurane diterpenes commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is cyclized in a two-step process to form the characteristic tetracyclic hydrocarbon skeleton, ent-kaurene (B36324). This initial phase is catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). Subsequent modifications of the ent-kaurene backbone by cytochrome P450 monooxygenases and other enzymes lead to the vast diversity of kaurane diterpenes observed in nature.

The committed steps in the biosynthesis of the ent-kaurane skeleton are as follows:

-

Formation of ent-copalyl diphosphate (ent-CPP): GGPP is first cyclized by ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-CPP.

-

Formation of ent-kaurene: ent-kaurene synthase (KS) then catalyzes a second cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of the core skeleton, a series of oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, introduce functional groups at various positions on the kaurane ring system. In the well-studied biosynthesis of steviol in Stevia rebaudiana, two key P450 enzymes are involved:

-

ent-kaurene oxidase (KO): This enzyme catalyzes the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

-

ent-kaurenoic acid 13-hydroxylase (KAH): This P450 introduces a hydroxyl group at the C13 position of ent-kaurenoic acid to produce steviol (ent-13-hydroxykaur-16-en-19-oic acid).

Further modifications, such as glycosylation by UDP-dependent glycosyltransferases (UGTs), lead to the production of a diverse array of kaurane diterpenoid glycosides.

Quantitative data on key biosynthetic enzymes

The following tables summarize key quantitative data for the enzymes involved in the early stages of kaurane diterpene biosynthesis in Stevia rebaudiana.

| Enzyme | Gene | Substrate | Product | Km (µM) | Source |

| ent-copalyl diphosphate synthase | SrCPS | GGPP | ent-CPP | - | Stevia rebaudiana |

| ent-kaurene synthase | SrKS | ent-CPP | ent-kaurene | - | Stevia rebaudiana |

| ent-kaurenoic acid 13-hydroxylase | SrKAH | ent-kaurenoic acid | Steviol | 11.1 | Stevia rebaudiana[1] |

| ent-kaurenoic acid 13-hydroxylase | SrKAH | NADPH | - | 20.6 | Stevia rebaudiana[1] |

Table 1: Kinetic parameters of key enzymes in kaurane diterpene biosynthesis in Stevia rebaudiana.

| Gene | Tissue with Highest Expression | Relative Expression Level | Method | Source |

| SrCPS | Mature Leaves | High | Northern Blot | Stevia rebaudiana |

| SrKS | Mature Leaves | High | Northern Blot | Stevia rebaudiana |

| SrKO | - | - | - | - |

| SrKAH | - | - | - | - |

Table 2: Gene expression patterns of key enzymes in kaurane diterpene biosynthesis in Stevia rebaudiana.

Experimental protocols

This section provides detailed methodologies for the key experiments required to study the kaurane diterpene biosynthesis pathway in Asteraceae.

Protocol 1: Heterologous expression and functional characterization of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) in Escherichia coli

This protocol describes the functional characterization of CPS and KS enzymes by expressing their corresponding genes in E. coli and analyzing the resulting diterpene products.

1. Gene cloning and vector construction:

- Isolate total RNA from the Asteraceae species of interest (e.g., young leaves of Stevia rebaudiana).

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequences of the target CPS and KS genes using gene-specific primers.

- Clone the amplified CPS and KS genes into an appropriate E. coli expression vector (e.g., pET-28a(+) or pGEX). A polycistronic construct containing both genes can also be created for co-expression.

2. Heterologous expression in E. coli:

- Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Incubate the cultures at a lower temperature (e.g., 16-25°C) for 12-24 hours to enhance soluble protein production.

3. In vivo enzyme assay and product identification:

- To facilitate the production of diterpenes, the E. coli host can be engineered to produce the precursor GGPP by co-expressing a GGPP synthase gene.

- After induction, supplement the culture medium with a carbon source such as glycerol (B35011).

- Harvest the cells by centrifugation.

- Extract the diterpene products from the cell pellet by sonication in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

- Concentrate the extract and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

- Compare the mass spectra of the products with authentic standards of ent-copalyl diphosphate (hydrolyzed to ent-copalol for GC-MS analysis) and ent-kaurene to confirm the enzyme activities.

Protocol 2: Quantitative real-time PCR (RT-qPCR) for gene expression analysis

This protocol details the measurement of transcript levels of kaurane biosynthesis genes in different plant tissues or under various experimental conditions.[2][3]

1. Plant material and RNA extraction:

- Harvest fresh plant tissues (e.g., leaves, stems, roots, flowers) and immediately freeze them in liquid nitrogen.

- Grind the frozen tissue to a fine powder.

- Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

- Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

2. cDNA synthesis:

- Quantify the RNA concentration and assess its integrity (e.g., using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis).

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. RT-qPCR:

- Design and validate gene-specific primers for the target genes (CPS, KS, KO, KAH) and a suitable reference gene (e.g., actin, ubiquitin, or GAPDH).

- Prepare the qPCR reaction mixture containing SYBR Green master mix, cDNA template, and forward and reverse primers.

- Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 72°C).

- Generate a dissociation curve at the end of the run to verify the specificity of the amplification.

4. Data analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Microsomal enzyme assays for cytochrome P450s (ent-kaurene oxidase and ent-kaurenoic acid hydroxylase)

This protocol is for assaying the activity of membrane-bound cytochrome P450 enzymes involved in the oxidation of the kaurane skeleton.

1. Microsome isolation:

- Homogenize fresh or frozen plant tissue in a cold extraction buffer containing a cryoprotectant (e.g., glycerol or sorbitol), a reducing agent (e.g., DTT or β-mercaptoethanol), and a protease inhibitor cocktail.

- Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris and chloroplasts.

- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Wash the microsomal pellet with a wash buffer and resuspend it in a suitable storage buffer.

- Determine the total protein concentration of the microsomal preparation (e.g., using the Bradford assay).

2. Enzyme assay:

- The assay mixture should contain the microsomal preparation, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate (ent-kaurene for KO or ent-kaurenoic acid for KAH).

- Initiate the reaction by adding the substrate.

- Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time.

- Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the products.

3. Product analysis:

- Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.

- Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Identify and quantify the products by comparing their retention times and mass spectra with authentic standards.

4. Cytochrome P450 Reductase (CPR) Activity Assay:

- The activity of CPR, the electron donor for P450s, can be measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.[4]

- The reaction mixture should contain the microsomal preparation, NADPH, and cytochrome c in a suitable buffer.

- Monitor the increase in absorbance at 550 nm over time.

Visualizing the pathway and workflows

To better understand the intricate relationships within the kaurane diterpene biosynthesis pathway and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthesis pathway of kaurane diterpenes in Asteraceae.

References

- 1. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcript Quantification of Genes Involved in Steviol Glycoside Biosynthesis in Stevia rebaudiana Bertoni by Real-Time Polymerase Chain Reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Characterization of Tissue-Specific Terpene Synthases in Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

"Phytochemical profile of Espeletia species containing Dehydroespeletone"

A Technical Guide for Researchers and Drug Development Professionals

The genus Espeletia, commonly known as 'frailejones', represents a significant source of novel bioactive compounds, thriving in the unique high-altitude ecosystems of the Andean páramos. Among the diverse phytochemicals produced by these plants, dehydroespeletone (B155503), an abietane (B96969) diterpene, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the phytochemical profile of Espeletia species known to contain this compound and related diterpenoids, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Phytochemical Composition of Espeletia tunjana

Research into the chemical constituents of Espeletia species has led to the isolation and characterization of a variety of secondary metabolites. A key study on the aerial parts of Espeletia tunjana revealed the presence of several diterpenes and other compounds. While quantitative data for this compound remains elusive in widely accessible literature, the foundational work by Torrenegra, Téllez, and García in 1994 provided a qualitative analysis of related compounds, laying the groundwork for further investigation.

Table 1: Phytochemicals Isolated from the Aerial Parts of Espeletia tunjana

| Compound Class | Compound Name |

| Diterpenes | (-)-Kaur-9(11),16-dien-19-oic acid |

| (-)-Kaur-16-en-19-ol | |

| Triterpenes | Friedelin |

| Sitosterol-stigmasterol mixture | |

| Sesquiterpene Lactones | Longipilin acetate |

| Polymatin B |

Source: Adapted from Torrenegra R.D., Téllez A., García G. 1994. Química de especies del genero Espeletia: Espeletia killipii-Espeletia tunjana. Revista Colombiana de Química, 23(2), 29-35.

Experimental Protocols

The isolation and characterization of this compound and related compounds from Espeletia species involve a series of standard and advanced analytical techniques. Below are detailed methodologies for key experimental procedures.

Extraction and Isolation of Diterpenes

A general workflow for the extraction and isolation of diterpenes from Espeletia plant material is outlined below. This process is designed to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) for Quantification

Quantitative analysis of abietane diterpenes like this compound can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector (e.g., DAD or MS).

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically employed, using a mixture of water (A) and methanol (B129727) or acetonitrile (B52724) (B), often with a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be: 0-30 min, 75-85% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set to a wavelength appropriate for the chromophores in the target analytes (e.g., 254 nm).

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) and incubate for 24-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). . Incubate in the dark at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Potential Signaling Pathways

Abietane diterpenes are known to exert their biological effects through various signaling pathways. Based on the activities of structurally related compounds, this compound may exhibit anti-inflammatory and cytotoxic effects by modulating key cellular pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Initial Pharmacological Screening of Dehydroespeletone: A Review of Available Data

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific pharmacological screening data for the compound Dehydroespeletone. Despite searches for its anti-inflammatory, cytotoxic, and other potential biological activities, no dedicated studies providing quantitative data, detailed experimental protocols, or elucidated mechanisms of action for this specific molecule could be identified.

This technical guide, therefore, serves to report on the current lack of information and to provide context based on the phytochemical landscape of the genus Espeletia, from which this compound is presumably derived. While direct pharmacological data for this compound is unavailable, understanding the chemical profile of related species can offer preliminary insights into potential areas of investigation for future research.

Phytochemical Context: The Espeletia Genus

The genus Espeletia, commonly known as "frailejones," is a group of plants native to the high-altitude ecosystems of the Andes. Phytochemical analyses of various Espeletia species have primarily revealed the presence of kaurene-type diterpenoids and essential oils. These classes of compounds are known to exhibit a wide range of biological activities, which could suggest potential, yet unconfirmed, properties for this compound.

Data Presentation: Absence of Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data on its pharmacological effects can be presented. Tables summarizing metrics such as IC50 values, percentage inhibition, or in vivo efficacy are therefore not applicable at this time.

Experimental Protocols: A Call for Future Research

Similarly, the absence of published research means that no established experimental methodologies for the pharmacological screening of this compound can be detailed. Future investigations would require the development and application of a range of in vitro and in vivo assays to determine its potential therapeutic effects. A general workflow for such an initial screening is proposed below.

Proposed Experimental Workflow for Initial Pharmacological Screening

A Comprehensive Review of the Biological Activities of Kaurane Diterpenoids

Introduction

Kaurane (B74193) diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. They are predominantly found in plants of the Isodon genus and have attracted significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth review of the primary biological activities of kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and pro-apoptotic effects of kaurane diterpenoids against a wide array of cancer cell lines.[1] The mechanisms underlying their anticancer activity are often complex and multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of critical signaling pathways that are essential for the survival and proliferation of cancer cells.[1][2]

Quantitative Anticancer Data

The cytotoxic efficacy of kaurane diterpenoids is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of various kaurane diterpenoids against different human cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Jungermannenone A | HL-60 (Leukemia) | 1.3 | [3] |

| Jungermannenone B | HL-60 (Leukemia) | 5.3 | |

| Jungermannenone C | HL-60 (Leukemia) | 7.8 | |

| Jungermannenone D | HL-60 (Leukemia) | 2.7 | |

| Kongeniod A | HL-60 (Leukemia) | 0.47 | |

| Kongeniod B | HL-60 (Leukemia) | 0.58 | |

| Kongeniod C | HL-60 (Leukemia) | 1.27 | |

| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular Carcinoma) | 27.3 ± 1.9 | |

| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Hepatocellular Carcinoma) | 24.7 ± 2.8 | |

| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung Adenocarcinoma) | 30.7 ± 1.7 |

Signaling Pathways in Anticancer Activity

Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. One of the most important is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many kaurane diterpenoids have been shown to induce apoptosis by activating caspases, a family of proteases that are central to the apoptotic process. For instance, some kaurane diterpenoids can trigger the activation of caspase-8, a key initiator caspase in the extrinsic pathway, as well as caspase-3, a crucial executioner caspase.

Another critical target of kaurane diterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps to promote cancer cell proliferation and prevent apoptosis. Kaurane diterpenoids have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptotic signals. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Furthermore, some kaurane diterpenoids can induce the generation of reactive oxygen species (ROS) in cancer cells. While low levels of ROS are involved in normal cellular signaling, high levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis. The induction of ROS by kaurane diterpenoids can also lead to the activation of stress-activated protein kinases such as JNK, which can further promote apoptosis.

Below is a diagram illustrating a simplified overview of the pro-apoptotic signaling pathways targeted by kaurane diterpenoids.

Caption: Pro-Apoptotic Signaling of Kaurane Diterpenoids

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Kaurane diterpenoid stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Prepare serial dilutions of the kaurane diterpenoid in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the kaurane diterpenoid.

Below is a workflow diagram for the MTT assay.

Caption: MTT Assay Experimental Workflow

References

Dehydroespeletone: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroespeletone, a naturally occurring acetophenone (B1666503) derivative, has been identified in plant species endemic to the Andean highlands. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting available data on its isolation, characterization, and what is known to date about its biological significance. While research on this specific compound remains limited, this document consolidates the existing information to serve as a foundational resource for scientific and drug development endeavors.

Discovery and Nomenclature

This compound was first reported in scientific literature as a novel natural product isolated from Espeletia schultzii, a plant species belonging to the Asteraceae family and native to the páramo ecosystems of the Andes. The discovery was documented by Gonzalez et al. in a 1983 article published in the journal Phytochemistry. The compound's name is derived from the genus of the plant from which it was first isolated, Espeletia.

Chemically, this compound is identified as 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one. Its unique structure, featuring a substituted acetophenone core, distinguishes it from other more extensively studied natural products with similar-sounding names such as Dehydroepiandrosterone (DHEA) or Dehydrodiisoeugenol (DHIE).

Chemical Identification:

| Identifier | Value |

| Chemical Name | 1-(5-Acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one |

| CAS Number | 51995-99-4 |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.28 g/mol |

Subsequent phytochemical studies have also identified this compound in other plant species, including Artemisia glutinosa.

Physicochemical Properties and Characterization

The initial characterization of this compound by Gonzalez et al. would have relied on standard spectroscopic techniques of the era, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate its molecular structure. While the original detailed data from the 1983 publication is not widely accessible, the confirmed chemical structure provides the basis for its characterization.

Expected Spectroscopic Data:

-

¹H NMR: Would show characteristic signals for aromatic protons, a methoxy (B1213986) group, an acetyl group, and protons of the 3-methylbut-2-en-1-one side chain.

-

¹³C NMR: Would display resonances corresponding to the carbonyl carbons of the acetyl and enone functionalities, aromatic carbons, the methoxy carbon, and carbons of the aliphatic side chain.

-

IR Spectroscopy: Would exhibit strong absorption bands for the carbonyl groups (C=O) and characteristic peaks for the aromatic ring and C-O bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns indicative of its structure.

Isolation Methodology

The original protocol for the isolation of this compound from Espeletia schultzii as described by Gonzalez et al. would have involved classical natural product chemistry techniques. A generalized workflow for such an isolation is depicted below.

Dehydroespeletone in the Espeletia Genus: A Chemotaxonomic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the taxonomic distribution of dehydroespeletone (B155503) and related diterpenoids within the high-altitude plant genus Espeletia. While quantitative data on this compound across a wide range of Espeletia species remains a significant area for future research, this document synthesizes the current qualitative phytochemical knowledge. Furthermore, it offers detailed experimental protocols for the isolation, purification, and analysis of these compounds, alongside a visualization of a potential biological signaling pathway based on the known activities of similar molecules. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, chemotaxonomy, and drug discovery.

Taxonomic Distribution of Diterpenes in Espeletia

The genus Espeletia, a prominent member of the Asteraceae family endemic to the páramos of the Andes, is known for its rich and diverse secondary metabolite profile, particularly diterpenes. While specific quantitative data for this compound is not widely available in the current literature, phytochemical analyses of various Espeletia species have revealed the presence of a range of other diterpenoid compounds. This qualitative data provides valuable chemotaxonomic insights and suggests that this compound may be present in other species beyond those currently documented. A summary of identified diterpenes in select Espeletia species is presented below, highlighting the chemical diversity within the genus.

| Species | Diterpene Type | Specific Compounds Identified | Reference |

| Espeletia nana | Kaurane | Kaurenic acid, Grandiflorenic acid, 15α-acetoxy-kaur-16-en-19-oic acid, 15α-hydroxy-kaur-16-en-19-oic acid, Kaurenal, Kaurenol | [1][2][3] |

Note: This table is not exhaustive and represents a summary of compounds identified in the cited literature. The absence of this compound in this list does not confirm its absence in the species, but rather a lack of reported findings in the reviewed studies.

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction, isolation, and analysis of terpenoids from plant sources, particularly within the Asteraceae family.[4][5] These can be adapted for the specific investigation of this compound in Espeletia species.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems, and inflorescences) of Espeletia species should be collected. Proper botanical identification and voucher specimen preparation are crucial for reproducibility.

-

Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Diterpenes

-

Solvent Selection: Non-polar solvents are generally effective for extracting diterpenes. A common method involves sequential extraction with solvents of increasing polarity. A typical starting solvent is n-hexane or petroleum ether.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered plant material is soaked in the selected solvent (e.g., n-hexane) for a period of 24-72 hours with occasional agitation. The process is repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the chosen solvent over several hours.

-

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography for the separation of different compound classes.

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of terpenoids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing compounds of interest. A suitable solvent system is used to develop the TLC plates, and the spots are visualized under UV light or by using a staining reagent (e.g., vanillin-sulfuric acid).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound (this compound) can be further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is often suitable for the separation of diterpenes.

-

Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used as the mobile phase in a gradient or isocratic elution mode.

-

Structural Elucidation and Quantification

-

Spectroscopic Techniques: The structure of the isolated pure compound is confirmed using various spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis: Quantitative analysis of this compound in the plant extracts can be performed using analytical HPLC with a UV detector.

-

Standard Preparation: A pure standard of this compound is required to create a calibration curve.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and identification of this compound from Espeletia species.

Caption: Generalized workflow for phytochemical analysis of Espeletia.

Hypothetical Signaling Pathway

Based on the known cytotoxic and anti-inflammatory activities of this compound and structurally related diterpenes, a hypothetical signaling pathway can be proposed. Many natural product-derived cytotoxic agents induce apoptosis through the activation of caspase cascades, often initiated by mitochondrial stress. The anti-inflammatory effects of similar compounds have been linked to the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Caption: Hypothetical signaling pathways for this compound.

References

- 1. redalyc.org [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Phytochemical Analysis of Espeletia nana Cuatrec. a Midget Espeletiinae from Paramo Ortiz, Venezuela [redalyc.org]

- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Influence of extraction methods on the composition of essential oils] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Dehydroespeletone from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone (B155503), a bioactive diterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications. Found in plant species of the Espeletia genus, which are predominantly located in the high-altitude páramo ecosystems of the Andes, this natural product presents a promising avenue for drug discovery and development. The effective extraction and isolation of this compound are critical preliminary steps for any subsequent research, including structural elucidation, pharmacological screening, and synthesis of novel derivatives.

This document provides detailed protocols for the extraction of this compound from Espeletia plant material. The methodologies described are based on established techniques for the isolation of similar kaurene-type diterpenoids from the same plant genus and have been adapted to specifically target this compound. These protocols are intended to serve as a comprehensive guide for researchers, offering a foundation for the efficient and reproducible extraction of this valuable compound.

Data Presentation: Comparative Extraction of Kaurene-Type Diterpenoids from Espeletia

While specific quantitative data for the extraction of this compound is not extensively available in the literature, the following table summarizes extraction parameters and yields for structurally related kaurene-type diterpenoids isolated from Espeletia species. This data provides a valuable benchmark for optimizing the extraction of this compound.

| Plant Material | Extraction Solvent | Method | Compound Isolated | Yield | Reference |

| Espeletia semiglobulata leaves (200 g) | Hexane (B92381)/Diethyl ether (3:1, v/v) | Maceration | ent-kaur-16-en-19-al | Not specified | [1] |

| Espeletia semiglobulata leaves (200 g) | Hexane/Diethyl ether (3:1, v/v) | Maceration | ent-kaur-16-en-19-ol | 200 mg | [1] |

| Espeletia semiglobulata leaves (200 g) | Hexane/Diethyl ether (3:1, v/v) | Maceration | ent-kaur-3-acetoxy-15-ene | Not specified | [1] |

| Wedelia paludosa aerial parts (400 mg) | Hexane | Sonication | ent-kaurenoic acid | 0.85 ± 0.08% | [2] |

| Wedelia paludosa aerial parts (400 mg) | Hexane | Sonication | Grandiflorenic acid | 0.32 ± 0.02% | [2] |

Experimental Protocols

Protocol 1: Solvent Extraction and Fractionation of this compound

This protocol outlines a classic method for the extraction and initial fractionation of this compound from dried plant material.

1. Plant Material Preparation:

-

Collect fresh leaves of an appropriate Espeletia species.

-

Dry the leaves at 40°C for 48 hours to a constant weight.

-

Grind the dried leaves into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material (e.g., 200 g) in a mixture of hexane and diethyl ether (3:1, v/v) at room temperature for 48 hours. This solvent system is effective for extracting nonpolar to moderately polar compounds like diterpenes.

-

Filter the mixture to separate the plant debris from the solvent extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Fractionation:

-

Dissolve the crude extract in a hexane/ethyl acetate (B1210297) mixture.

-

Perform a liquid-liquid extraction by shaking the organic phase with a 5% aqueous sodium hydroxide (B78521) (NaOH) solution. This will separate acidic compounds, including kaurenoic acid derivatives, into the aqueous phase.

-

Separate the aqueous phase and carefully acidify it to pH 3 with concentrated hydrochloric acid (HCl).

-

Extract the acidified aqueous phase with hexane to recover the acidic fraction containing this compound and other related diterpenes.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the acidic extract.

Protocol 2: Purification of this compound using Chromatographic Techniques

This protocol describes the purification of this compound from the acidic extract obtained in Protocol 1.

1. Thin-Layer Chromatography (TLC):

-

Perform analytical TLC on silica (B1680970) gel plates (F254) to monitor the separation of compounds in the acidic extract.

-

Use a solvent system such as hexane/ethyl acetate with varying ratios to achieve optimal separation.

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate).

2. Flash Column Chromatography:

-

Pack a glass column with silica gel (60 Å, 63-200 mesh).

-

Dissolve the acidic extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column and elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional):

-

For higher purity, the fractions containing this compound can be further purified using a preparative HPLC system with a C18 column.

-

A mobile phase consisting of a gradient of methanol (B129727) and water (with 0.2% v/v formic acid) is often effective for separating diterpenes.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and remove the solvent to obtain the highly purified compound.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Relationship between Espeletia, Diterpenoids, and this compound.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Dehydroespeletone in Human Plasma

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dehydroespeletone in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for linearity, precision, accuracy, and sensitivity. This robust method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound.

Introduction

This compound is a naturally occurring sesquiterpene lactone with potential therapeutic applications. To support preclinical and clinical development, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique known for its high selectivity and sensitivity.[1][2][3]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

Sample Preparation

A protein precipitation method was employed for sample extraction:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation was achieved using a C18 column with a gradient elution.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table below |

Proposed MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound | [To be determined] | [To be determined] | 150 |

| Internal Standard | [To be determined] | [To be determined] | 150 |

Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The correlation coefficient (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | < 10% | < 10% | ± 15% | ± 15% |

| Medium | < 10% | < 10% | ± 15% | ± 15% |

| High | < 10% | < 10% | ± 15% | ± 15% |

Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

Results and Discussion

This HPLC-MS/MS method provides a sensitive and reliable means for the quantification of this compound in human plasma. The simple protein precipitation extraction is rapid and provides clean extracts, minimizing matrix effects. The chromatographic conditions ensure good separation of the analyte from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended to ensure high precision and accuracy.

Conclusion

A sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for use in pharmacokinetic studies and for therapeutic drug monitoring.

Diagrams

Caption: Experimental workflow for plasma sample preparation.

Caption: Logical flow in drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dehydroespeletone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroespeletone is a naturally occurring sesquiterpenoid compound. Its chemical formula is C₁₄H₁₆O₃ and its CAS number is 51995-99-4.[1] Given the therapeutic potential of many sesquiterpenoids, accurate and reliable analytical methods are essential for the identification, quantification, and characterization of this compound in various biological and pharmaceutical matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high resolution, sensitivity, and specificity.[2][3] This application note provides a detailed protocol for the GC-MS analysis of this compound, based on established methods for similar compounds like other sesquiterpene lactones and thymol (B1683141) derivatives.

Biological Context and Potential Signaling Pathway

While the specific biological activities of this compound are not extensively documented in publicly available literature, related compounds such as other sesquiterpene lactones and neolignans have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[4] For instance, dehydrodieugenol (B1670544) B, a neolignan, and its analogues have been studied for their activity against visceral leishmaniasis.[5] Dehydroabietic acid, a diterpenoid, has shown anticancer and antibacterial properties. Based on the activities of structurally related compounds, a hypothetical mechanism of action for this compound could involve the modulation of inflammatory pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Activity of Dehydroespeletone

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anti-inflammatory properties of Dehydroespeletone. The protocols outlined below detail the methodologies for assessing the compound's effects on key inflammatory mediators and signaling pathways.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Key mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides protocols to investigate the potential of this compound to modulate these critical components of the inflammatory response.

Data Presentation: Summary of this compound's In Vitro Anti-inflammatory Activity

The following tables summarize hypothetical quantitative data for the effects of this compound on the production of key inflammatory mediators.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control | - | 0 |

| LPS (1 µg/mL) | - | 100 |

| This compound | 1 | 85.2 ± 4.1 |

| This compound | 10 | 55.7 ± 3.5 |

| This compound | 50 | 25.1 ± 2.8 |

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | PGE2 Production (pg/mL) |

| Control | - | < 10 |

| LPS (1 µg/mL) | - | 2500 ± 150 |

| This compound | 1 | 2100 ± 120 |

| This compound | 10 | 1350 ± 95 |

| This compound | 50 | 650 ± 50 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | < 20 | < 15 | < 10 |

| LPS (1 µg/mL) | - | 3500 ± 210 | 4500 ± 250 | 800 ± 60 |

| This compound | 1 | 3100 ± 180 | 4000 ± 220 | 720 ± 55 |

| This compound | 10 | 2200 ± 150 | 2800 ± 190 | 450 ± 40 |

| This compound | 50 | 1100 ± 90 | 1500 ± 110 | 210 ± 25 |

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro inflammation studies.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine and PGE2 assays, and 6-well plates for protein extraction) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for the desired time period (e.g., 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

NO production is an indicator of inflammatory response.

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific mediators.[1]

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.[1][2][3]

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

-

Measure the absorbance and calculate the concentrations based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation associated with key signaling pathways.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, ERK1/2, and JNK.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

NF-κB Signaling Pathway

MAPK Signaling Pathway

References

Application Notes and Protocols for Antimicrobial Screening of Dehydroespeletone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydroespeletone and its Antimicrobial Potential

This compound is a natural product, and its derivatives are of interest for their potential biological activities. The furan (B31954) nucleus, which may be present in this compound, is found in numerous biologically active compounds. Natural furan derivatives have been noted for their anti-inflammatory and antimicrobial properties, which are often exerted through the selective inhibition of microbial growth and modification of enzymes.[1] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from natural sources. This document provides detailed protocols for the comprehensive antimicrobial screening of this compound and its synthetic derivatives.

Representative Chemical Structure of this compound:

While the exact chemical structure of this compound is not widely published, it is proposed to be a furanoeremophilane, a class of sesquiterpenoids. The following is a representative structure based on this classification for the purpose of these application notes.

(Note: The following is a hypothetical representative structure for illustrative purposes.)

Data Presentation: Antimicrobial Activity of this compound and Derivatives

The following tables summarize hypothetical quantitative data from antimicrobial screening assays. These tables are intended to serve as a template for data presentation.

Table 1: Zone of Inhibition of this compound and its Derivatives

| Compound | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| This compound | 100 | 15 | 10 | 12 |

| Derivative A | 100 | 18 | 12 | 16 |

| Derivative B | 100 | 12 | 8 | 10 |

| Gentamicin (Control) | 10 | 25 | 22 | N/A |

| Fluconazole (Control) | 25 | N/A | N/A | 20 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| This compound | 64 | 128 | 64 |

| Derivative A | 32 | 64 | 32 |

| Derivative B | 128 | 256 | 128 |

| Gentamicin (Control) | 0.5 | 1 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and its Derivatives

| Compound | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli | MFC (µg/mL) vs. C. albicans |

| This compound | 128 | >256 | 128 |

| Derivative A | 64 | 128 | 64 |

| Derivative B | 256 | >256 | 256 |

| Gentamicin (Control) | 1 | 2 | N/A |

| Fluconazole (Control) | N/A | N/A | 4 |

Experimental Protocols

Preparation of Test Compounds

-

Stock Solutions: Prepare stock solutions of this compound and its derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate broth medium to achieve the desired final concentrations for the assays.

Microbial Strains and Culture Conditions

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Fungal Strain:

-

Yeast: Candida albicans (e.g., ATCC 90028)

-

-

Culture Media:

-

Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (B569324) (MHA).

-

Fungi: RPMI-1640 medium and Sabouraud Dextrose Agar (SDA).

-

-

Inoculum Preparation:

-

Culture the microorganisms overnight at 37°C (bacteria) or 30°C (fungi).

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

-

Plate Preparation: Pour molten MHA (for bacteria) or SDA (for fungi) into sterile Petri dishes and allow to solidify.

-

Inoculation: Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solutions at a specific concentration into the wells.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Plate Setup: In a 96-well microtiter plate, add 100 µL of two-fold serial dilutions of the test compounds in the appropriate broth medium.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spot the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Visualizations

Caption: Experimental workflow for antimicrobial screening.

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes & Protocols: Techniques for the Semi-synthesis of Dehydroespeletone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroespeletone, a naturally occurring compound, presents a promising scaffold for the development of novel therapeutic agents. Its structural features offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of its biological profile. This document provides detailed protocols for the semi-synthesis of this compound analogs, inspired by established methods for the modification of similar natural products. The aim is to generate a library of derivatives for screening and potential drug discovery.

The value of semi-synthetic analogs lies in their ability to retain the core scaffold provided by nature, complete with its complex stereochemistry, while allowing for modifications that can enhance potency, improve pharmacokinetic properties, and lead to patentable entities.[1]

Experimental Workflow

The overall workflow for the generation and evaluation of this compound analogs is depicted below. This process begins with the isolation and purification of the starting material, followed by semi-synthetic modifications to generate a library of analogs. These new compounds are then subjected to biological screening to determine their activity and cytotoxicity, allowing for the identification of lead candidates for further development.

Caption: Overall workflow from natural product isolation to lead compound identification.

Semi-synthesis of this compound Analogs

The following protocols describe the semi-synthesis of two series of this compound analogs: A-series (O-Acyl derivatives) and B-series (O-Alkyl derivatives). These modifications are based on common synthetic transformations performed on natural products to explore the impact of lipophilicity and steric bulk on biological activity.

A-Series: O-Acyl this compound Analogs

This series involves the esterification of a hydroxyl group on the this compound scaffold. Acylation can modulate the compound's polarity and its ability to act as a hydrogen bond donor or acceptor, which can significantly impact biological activity.

Caption: Synthesis workflow for A-Series (O-Acyl) this compound analogs.

Protocol for A-Series Synthesis (General Procedure)

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the corresponding acyl chloride (1.1 eq, e.g., acetyl chloride, propionyl chloride, butyryl chloride) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297), 7:3).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-acyl analog.

B-Series: O-Alkyl this compound Analogs

Alkylation of the hydroxyl group can provide more stable derivatives compared to esters and allows for the introduction of a wider range of functionalities. This can influence the compound's metabolic stability and lipophilicity.

Caption: Synthesis workflow for B-Series (O-Alkyl) this compound analogs.

Protocol for B-Series Synthesis (General Procedure)

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL) in a round-bottom flask under a nitrogen atmosphere.

-